molecular formula C9H11N5O B2788273 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine CAS No. 1338678-83-3

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine

Cat. No.: B2788273
CAS No.: 1338678-83-3
M. Wt: 205.221
InChI Key: CQLOLSNIJIAGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with 2-hydrazinopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. The oxadiazole ring is known to enhance the compound’s stability and bioavailability, while the hydrazinopyridine moiety can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
  • (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol

Comparison:

The uniqueness of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine lies in its combination of the oxadiazole and hydrazinopyridine moieties, providing a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-4-3-5-11-8(6)13-10/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLOLSNIJIAGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.